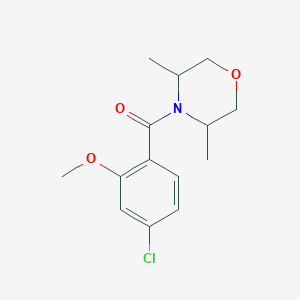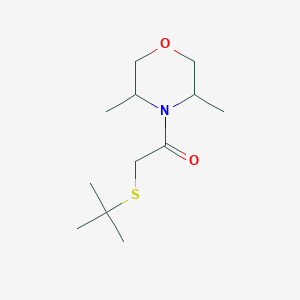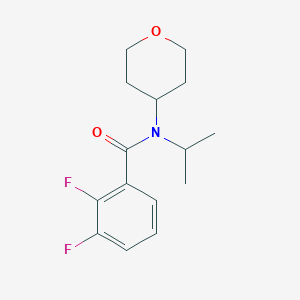
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone, also known as CDM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDM is a synthetic compound that has a unique chemical structure that makes it a promising candidate for various biological and medicinal applications.
Mécanisme D'action
The mechanism of action of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of pro-inflammatory cytokines and reduce the production of reactive oxygen species. It has also been shown to inhibit the growth of cancer cells and reduce fibrosis in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, oxidative stress, and fibrosis in various tissues. This compound has also been shown to improve cognitive function and protect against neurodegeneration. Additionally, this compound has been shown to have anti-tumor effects and may be useful in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone in lab experiments is its unique chemical structure, which makes it a promising candidate for various biological and medicinal applications. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone research that could have significant implications for various scientific fields. One potential direction is the development of this compound-based drug delivery systems for targeted drug delivery. Another potential direction is the investigation of this compound's effects on various signaling pathways and enzymes in the body. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research fields. Its unique chemical structure and low toxicity make it a promising candidate for further investigation. While there is still much to learn about this compound's mechanism of action and potential applications, it is clear that this chemical compound has significant potential for various biomedical and pharmaceutical applications.
Méthodes De Synthèse
The synthesis of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone involves the reaction of 4-chloro-2-methoxybenzaldehyde with 3,5-dimethylmorpholine in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of the synthesis process is typically around 70-80%.
Applications De Recherche Scientifique
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-fibrotic properties. This compound has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Additionally, this compound has been studied for its potential use as a drug delivery system due to its unique chemical structure.
Propriétés
IUPAC Name |
(4-chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-9-7-19-8-10(2)16(9)14(17)12-5-4-11(15)6-13(12)18-3/h4-6,9-10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMJMNQKWKNAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=C(C=C(C=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)


![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)
![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)


